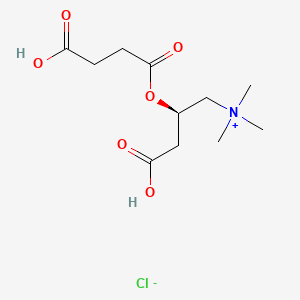
Succinyl Carnitine Chloride Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Succinyl Carnitine Chloride Salt is a white crystalline solid that is soluble in water and organic solvents such as methanol and ethanol . It is a derivative of carnitine, a compound involved in the transport of fatty acids into the mitochondria for energy production. This compound is used as a nutritional supplement to improve muscle function and increase physical endurance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Succinyl Carnitine Chloride Salt generally involves two main steps :
Reaction of Creatine with Succinic Acid: Creatine is reacted with succinic acid in an appropriate solvent to form Succinyl Creatine.
Formation of this compound: Succinyl Creatine is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Succinyl Carnitine Chloride Salt can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carnitine derivatives.
Scientific Research Applications
Succinyl Carnitine Chloride Salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: It is studied for its role in cellular metabolism and energy production.
Medicine: It is used as a nutritional supplement to improve muscle function and physical endurance. It is also investigated for its potential therapeutic effects in metabolic disorders.
Industry: It is used in the formulation of dietary supplements and functional foods
Mechanism of Action
Succinyl Carnitine Chloride Salt exerts its effects by facilitating the transport of fatty acids into the mitochondria, where they are oxidized to produce energy. This process involves the conversion of fatty acids into acyl-carnitine derivatives, which are then transported across the mitochondrial membrane. The molecular targets include carnitine acyltransferases and transport proteins involved in fatty acid metabolism .
Comparison with Similar Compounds
O-Succinyl-L-carnitine Lithium Salt: Similar in structure and function, used as a biomarker for metabolic diseases.
Acetylcarnitine: Another carnitine derivative involved in energy metabolism.
Propionylcarnitine: Used in the treatment of cardiovascular diseases.
Uniqueness: Succinyl Carnitine Chloride Salt is unique due to its specific role in enhancing muscle function and physical endurance. Its ability to improve energy production makes it distinct from other carnitine derivatives .
Properties
Molecular Formula |
C11H20ClNO6 |
|---|---|
Molecular Weight |
297.73 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-(3-carboxypropanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C11H19NO6.ClH/c1-12(2,3)7-8(6-10(15)16)18-11(17)5-4-9(13)14;/h8H,4-7H2,1-3H3,(H-,13,14,15,16);1H/t8-;/m1./s1 |
InChI Key |
BIVQAHUBQIUEBB-DDWIOCJRSA-N |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCC(=O)O.[Cl-] |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)OC(=O)CCC(=O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




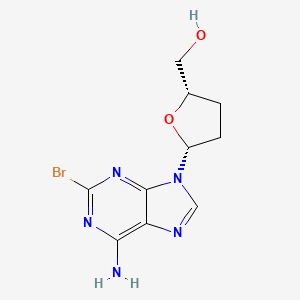
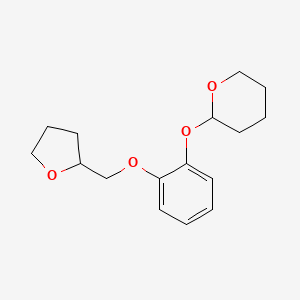



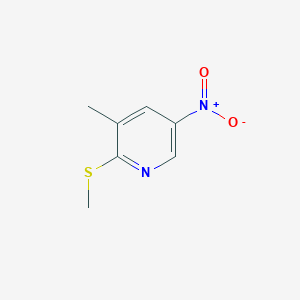
![2,4-Dihydroxybenzaldehyde 2-[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B13838385.png)

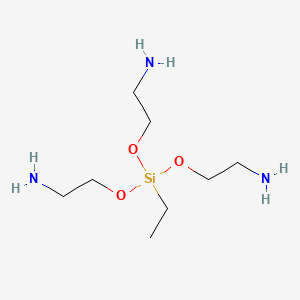
![2-[(S)-(Diphenylmethyl)sulfinyl-d10]-acetic Acid Methyl Ester](/img/structure/B13838402.png)


